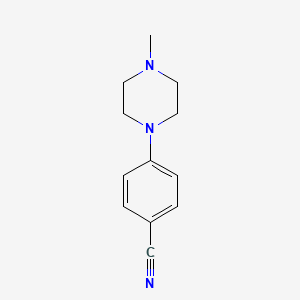

4-(4-Methylpiperazin-1-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDPKKGOSKXEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354088 | |

| Record name | 4-(4-methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-28-6 | |

| Record name | 4-(4-methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile (CAS No. 34334-28-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-yl)benzonitrile, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its relevance in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical Identity and Properties

This compound is a substituted benzonitrile featuring a 4-methylpiperazine moiety. Its chemical structure lends itself to a variety of chemical modifications, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 34334-28-6 |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C#N |

| InChI | InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-9H2,1H3 |

| InChIKey | ZSDPKKGOSKXEHN-UHFFFAOYSA-N |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 201.126597491 Da |

| Monoisotopic Mass | 201.126597491 Da |

| Topological Polar Surface Area | 30.3 Ų |

| Heavy Atom Count | 15 |

| Complexity | 239 |

Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 4-fluorobenzonitrile with 1-methylpiperazine in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of related compounds.[2]

Materials:

-

4-Fluorobenzaldehyde

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Ice water

Procedure:

-

To a round-bottom flask, add 1-methylpiperazine (0.04 mol, 4.00 g), 4-fluorobenzaldehyde (0.040 mol, 4.96 g), and potassium carbonate (0.048 mol, 6.62 g).

-

Add dimethylformamide (10 mL) to the flask.

-

Heat the mixture to reflux and maintain for 24 hours.

-

After 24 hours, cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to yield pure 4-(4-Methylpiperazin-1-yl)benzaldehyde.

-

Note: The final conversion of the aldehyde to the nitrile can be achieved through various standard methods, such as reaction with hydroxylamine followed by dehydration.

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzonitrile C1-H | 7.4 - 7.6 (d) | 133 - 135 |

| Benzonitrile C2-H | 6.8 - 7.0 (d) | 114 - 116 |

| Benzonitrile C-CN | - | 119 - 121 |

| Benzonitrile C-N | - | 150 - 152 |

| Piperazine -CH₂- (adjacent to N-phenyl) | 3.2 - 3.4 (t) | 48 - 50 |

| Piperazine -CH₂- (adjacent to N-methyl) | 2.4 - 2.6 (t) | 54 - 56 |

| Piperazine -CH₃ | 2.2 - 2.4 (s) | 45 - 47 |

Note: Predicted shifts are based on general principles and data from related compounds. Actual experimental values may vary.

Applications in Drug Discovery and Development

The this compound scaffold is a key pharmacophore in the design of various therapeutic agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Kinase Inhibitors

The 4-methylpiperazine moiety is frequently incorporated into the design of kinase inhibitors to enhance solubility and provide a key interaction point with the kinase hinge region. Several potent kinase inhibitors targeting ABL, c-KIT, FLT3, and Aurora kinases feature this structural motif.[5][6][7] The benzonitrile group can serve as a versatile handle for further chemical elaboration or can itself interact with the target protein.

For instance, derivatives of 4-((4-methylpiperazin-1-yl)methyl)phenyl amides have been identified as potent dual inhibitors of ABL and c-KIT kinases.[5] Similarly, pyrazole-3-carboxamide derivatives incorporating this moiety have shown significant inhibitory activity against FLT3 and CDK kinases, demonstrating potential for the treatment of acute myeloid leukemia.[6]

Table 3: Examples of Kinase Inhibitors Incorporating the 4-(4-Methylpiperazin-1-yl) Moiety

| Inhibitor Class | Target Kinases | Reported IC₅₀ Values | Reference |

| Type II ABL/c-KIT dual inhibitor | ABL, c-KIT | ABL: 46 nM, c-KIT: 75 nM | [5] |

| FLT3/CDK inhibitor | FLT3, CDK2, CDK4, CDK6 | FLT3: nanomolar range | [6] |

| Dual FLT3/Aurora kinase inhibitor | FLT3, Aurora-A, Aurora-B | Aurora-A Kd = 7.5 nM, FLT3 Kd = 6.2 nM | [7] |

G-Protein Coupled Receptor (GPCR) Ligands

The arylpiperazine scaffold is a well-established pharmacophore for ligands targeting various GPCRs, including serotonin receptors.[8][9][10][11] The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions within the receptor binding pocket. The 4-methyl group can influence selectivity and pharmacokinetic properties. The benzonitrile portion of the molecule can be modified to fine-tune affinity and efficacy for specific receptor subtypes.

Derivatives of this compound have been investigated as potential ligands for serotonin receptors, which are implicated in a range of central nervous system disorders.[8][9][10]

Signaling Pathway and Experimental Workflow

Given the prevalence of the 4-(4-methylpiperazin-1-yl) moiety in kinase inhibitors, a logical workflow for the evaluation of this compound and its derivatives would involve screening against a panel of kinases implicated in cancer.

Kinase Inhibitor Screening Workflow

Generic Kinase Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors developed from scaffolds like this compound. These inhibitors typically act by blocking the ATP-binding site of a receptor tyrosine kinase (RTK), thereby preventing downstream signaling cascades that promote cell proliferation and survival.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry and drug development community. Its straightforward synthesis and versatile chemical nature make it an ideal starting material for the creation of compound libraries for high-throughput screening. The established importance of the 4-methylpiperazine moiety in successful kinase inhibitors and GPCR ligands underscores the potential of this scaffold in the development of novel therapeutics for a wide range of diseases, including cancer and neurological disorders. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | C12H15N3 | CID 763205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4-(4-Methylpiperazin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a substituted benzonitrile featuring a 4-methylpiperazine moiety. Its core structure is a key pharmacophore in various biologically active compounds.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅N₃ | [PubChem][1] |

| Molecular Weight | 201.27 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 34334-28-6 | [PubChem][1] |

| Appearance | Off-White Solid | [ChemicalBook][1] |

| Melting Point | 110-111 °C (for a related compound) | [ChemicalBook][2] |

| Boiling Point | Predicted: 450.7±45.0 °C | [ChemicalBook][2] |

| Solubility | Soluble in Chloroform | [ChemicalBook][1] |

| pKa (Predicted) | 7.55 ± 0.10 | [ChemicalBook][1] |

Structural Identifiers

| Identifier | Value | Source(s) |

| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C#N | [PubChem][1] |

| InChI | InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-9H2,1H3 | [PubChem][1] |

| InChIKey | ZSDPKKGOSKXEHN-UHFFFAOYSA-N | [PubChem][1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A common and effective method involves the reaction of a halobenzonitrile with 1-methylpiperazine.

Synthesis Workflow Diagram

The following diagram illustrates a typical synthetic route for this compound.

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological context of 4-(4-Methylpiperazin-1-yl)benzonitrile, a key intermediate in pharmaceutical research and development.

Core Chemical and Physical Properties

This compound is a substituted aromatic nitrile featuring a benzonitrile moiety linked to a 1-methylpiperazine group at the para position. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 201.27 g/mol |

| Molecular Formula | C₁₂H₁₅N₃ |

| IUPAC Name | This compound |

| CAS Number | 34334-28-6 |

| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C#N |

| InChI Key | ZSDPKKGOSKXEHN-UHFFFAOYSA-N |

| Appearance | Off-white solid (predicted) |

| pKa (predicted) | 7.55 ± 0.10 |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 4-fluorobenzonitrile with 1-methylpiperazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the general principles of nucleophilic aromatic substitution for the synthesis of N-arylpiperazines.

Materials:

-

4-Fluorobenzonitrile

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile (1.0 equivalent), 1-methylpiperazine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is a common method for purifying the crude product.

Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water or isopropanol and water is often effective.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to obtain the pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Table 2: Analytical Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzonitrile ring, and the methylene and methyl protons of the methylpiperazine ring. |

| ¹³C NMR | Resonances for the aromatic carbons (including the nitrile carbon) and the aliphatic carbons of the methylpiperazine moiety. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for C≡N stretching (around 2220-2230 cm⁻¹), C-N stretching, and aromatic C-H stretching. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (m/z = 201.13). |

| Purity (by HPLC) | Typically >95% after purification. |

Role in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The piperazine moiety is a common scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of a drug candidate.

Precursor to Anticancer Agents

This compound is a documented precursor in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which is a crucial intermediate for the anticancer drug Imatinib.[2] The synthesis involves the hydrolysis of the nitrile group to a carboxylic acid.

Potential Biological Activities of Related Scaffolds

While there is limited publicly available information on the specific biological activity of this compound itself, the broader class of arylpiperazine derivatives has been extensively studied for a range of biological targets.

-

Antiviral Activity: Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as inhibitors of the Hepatitis C Virus (HCV).[3]

-

General Biological Activities: Piperazine derivatives are known to exhibit a wide array of biological activities, including antimicrobial and antifungal properties.[4][5]

It is plausible that this compound has been synthesized and screened in various drug discovery programs, but the results of these screenings may not be publicly disclosed. Researchers interested in this scaffold could consider evaluating its activity against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, where arylpiperazine motifs are frequently found to be active.

Conclusion

This compound is a synthetically accessible and valuable chemical intermediate. Its primary significance lies in its role as a building block for complex pharmaceutical agents, most notably in the field of oncology. While its intrinsic biological activity is not well-documented in public literature, the prevalence of the arylpiperazine scaffold in numerous bioactive molecules suggests that it and its derivatives hold potential for future drug discovery efforts. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

- 1. This compound | C12H15N3 | CID 763205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile: Structure, Synthesis, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(4-Methylpiperazin-1-yl)benzonitrile, a molecule of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the known and potential biological activities of this compound and its derivatives, particularly in the contexts of kinase inhibition and antiviral therapies. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development efforts.

Chemical Structure and Properties

This compound is an aromatic organic compound featuring a benzonitrile moiety substituted at the para-position with a 4-methylpiperazine group.

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 34334-28-6 | PubChem[1] |

| Molecular Formula | C₁₂H₁₅N₃ | PubChem[1] |

| Molecular Weight | 201.27 g/mol | PubChem[1] |

| Monoisotopic Mass | 201.1266 g/mol | PubChem[1] |

| Appearance | Solid | - |

| Melting Point | 110-111 °C (for 4-(4-benzylpiperazin-1-yl)benzonitrile) | - |

| Boiling Point | 450.7±45.0 °C (Predicted for 4-(4-benzylpiperazin-1-yl)benzonitrile) | - |

| Solubility | Soluble in Chloroform (for a related compound) | - |

| pKa (Predicted) | 7.55 ± 0.10 | - |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzonitrile ring, the methylene protons of the piperazine ring, and the methyl protons. The aromatic protons would likely appear as two doublets in the downfield region (around 7.0-7.6 ppm). The piperazine protons would present as two sets of triplets or multiplets in the range of 2.5-3.5 ppm, and the methyl group would be a singlet further upfield (around 2.3 ppm).

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon of the nitrile group appearing significantly downfield (around 118-120 ppm) and the carbon attached to the piperazine nitrogen also being deshielded. The piperazine and methyl carbons would appear in the upfield region of the spectrum.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching bands.

1.2.4. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201). Fragmentation patterns would likely involve cleavage of the piperazine ring and the bond connecting it to the benzonitrile moiety.

Synthesis of this compound

Several synthetic routes have been reported for the preparation of this compound and its derivatives. A common approach involves the nucleophilic substitution of a leaving group on the benzene ring by 1-methylpiperazine.

Synthesis Workflow

A general workflow for a common synthetic approach is outlined below.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

-

4-Bromobenzonitrile

-

1-Methylpiperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (5 mL) and 1-methylpiperazine (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is not extensively documented, the piperazine and benzonitrile moieties are common pharmacophores found in numerous biologically active compounds. Derivatives of this core structure have shown promise in several therapeutic areas.

Kinase Inhibition

The 4-(4-methylpiperazin-1-yl)methyl)benzonitrile scaffold is a key component of several potent kinase inhibitors. For instance, a derivative of this compound has been identified as a highly potent dual inhibitor of ABL and KIT kinases, which are crucial targets in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.

3.1.1. Proposed Signaling Pathway: ABL/KIT Kinase Inhibition

The diagram below illustrates the general mechanism of action for a type II ABL/KIT kinase inhibitor, a class to which derivatives of this compound belong. These inhibitors stabilize the inactive conformation of the kinase, preventing ATP binding and subsequent phosphorylation of downstream substrates involved in cell proliferation and survival.

Antiviral Activity

Derivatives of this compound have also been investigated for their antiviral properties. Notably, related compounds have demonstrated inhibitory activity against the Zika virus (ZIKV) and Hepatitis C virus (HCV)[2][3].

3.2.1. Proposed Mechanism: Inhibition of Viral Entry

For some viral infections like HCV, compounds with a similar benzonitrile-piperazine scaffold have been shown to act as entry inhibitors. They are thought to interfere with the interaction between viral envelope proteins and host cell receptors, thereby preventing the virus from entering and infecting the cell.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound or its derivatives against a target kinase.

Materials:

-

Recombinant active kinase (e.g., ABL, KIT)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (serial dilutions)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of ADP produced or the phosphorylation of the substrate.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay (General Protocol)

This assay is used to evaluate the ability of a compound to protect cells from the virus-induced cell death.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for Zika virus)

-

Virus stock

-

Test compound (serial dilutions)

-

Cell culture medium

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed host cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected controls.

-

Incubate the plate for a period sufficient to observe significant cytopathic effect in the untreated infected control wells (typically 3-5 days).

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the percentage of cell protection for each concentration of the test compound.

-

Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While comprehensive data on the parent compound is somewhat limited, its derivatives have demonstrated significant potential as kinase inhibitors and antiviral agents. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further investigation into the specific biological targets and mechanisms of action of this compound and its novel derivatives is warranted to fully explore their therapeutic potential in oncology and infectious diseases. This technical guide provides a solid foundation for researchers to build upon in their drug discovery and development endeavors.

References

- 1. This compound | C12H15N3 | CID 763205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Methylpiperazin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the core chemical compound, 4-(4-methylpiperazin-1-yl)benzonitrile. This document details two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination—complete with detailed experimental protocols. Furthermore, it presents a thorough characterization of the compound, including its physical properties and spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for ease of reference and comparison.

Core Compound Overview

This compound is a disubstituted aromatic compound featuring a benzonitrile moiety and a 1-methylpiperazine group. The presence of the piperazine ring, a common pharmacophore, and the nitrile group, a versatile synthetic handle, makes this compound a valuable building block in medicinal chemistry and drug development. Its molecular formula is C₁₂H₁₅N₃, with a corresponding molecular weight of 201.27 g/mol .[1]

Synthetic Routes

The synthesis of this compound can be effectively achieved through two principal methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method may depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of an aryl halide bearing an electron-withdrawing group with a nucleophile. In this case, the nitrile group on the benzonitrile ring activates the aromatic system for nucleophilic attack by 1-methylpiperazine. A common starting material for this route is 4-fluorobenzonitrile, where the highly electronegative fluorine atom serves as a good leaving group.

Reaction Scheme:

Materials:

-

4-Fluorobenzonitrile

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-fluorobenzonitrile (1.0 equivalent) in DMF or DMSO, add 1-methylpiperazine (1.2 to 1.5 equivalents) and potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to a temperature between 80°C and 120°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is particularly useful when the aromatic ring is less activated towards nucleophilic substitution. In this synthesis, 4-bromobenzonitrile is coupled with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Materials:

-

4-Bromobenzonitrile

-

1-Methylpiperazine

-

Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., BINAP, XPhos)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine 4-bromobenzonitrile (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent (toluene or dioxane), followed by 1-methylpiperazine (1.2 equivalents) and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Heat the reaction mixture to a temperature between 80°C and 110°C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion (typically within 2-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following tables summarize the expected physical and spectroscopic data.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol [1] |

| Appearance | Off-white to yellow solid |

| Melting Point | 110-111 °C (for the related 4-(4-benzylpiperazin-1-yl)benzonitrile)[4] |

Spectroscopic Data

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| Aromatic Protons (ortho to -CN) | 7.4 - 7.6 | Doublet |

| Aromatic Protons (meta to -CN) | 6.8 - 7.0 | Doublet |

| Piperazine Protons (-NCH₂-) | 3.2 - 3.4 | Multiplet |

| Piperazine Protons (-NCH₂-) | 2.5 - 2.7 | Multiplet |

| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet |

¹³C NMR (Carbon-13) Data

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| Nitrile Carbon (-C≡N) | ~119-121 |

| Aromatic Carbon (ipso, bonded to -CN) | ~100-105 |

| Aromatic CH Carbons | ~114-134 |

| Aromatic Quaternary Carbon (bonded to piperazine) | ~152-155 |

| Piperazine Carbons (-NCH₂-) | ~48-50 |

| Piperazine Carbons (-NCH₂-) | ~54-56 |

| Methyl Carbon (-CH₃) | ~45-47 |

| Functional Group | Absorption Range (cm⁻¹) |

| C≡N (Nitrile) Stretch | 2220 - 2230 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

| C-H (Aliphatic) Stretch | 2800 - 3000 |

| C=C (Aromatic) Stretch | 1600 - 1610, 1510 - 1520 |

| C-N (Aromatic Amine) Stretch | 1250 - 1350 |

| Ionization Mode | Expected m/z Values |

| ESI+ | [M+H]⁺ at 202.13 |

Expected Fragmentation Pattern:

The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the loss of the methyl group.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: Appropriate for the expected chemical shift range.

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay: 2-5 seconds

-

Proton decoupling should be applied.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion.

-

Data Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Characterization Workflow Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-Methylpiperazin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. This document collates available computed data and relevant experimental information to serve as a foundational resource for researchers in drug discovery and development. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside visualizations of relevant biological signaling pathways where similar molecular scaffolds have shown activity.

Chemical Identity and Structure

IUPAC Name: this compound[1]

CAS Number: 34334-28-6[1]

Molecular Formula: C₁₂H₁₅N₃[1]

Molecular Weight: 201.27 g/mol [1]

Chemical Structure:

References

A Technical Guide to Determining the Solubility of 4-(4-Methylpiperazin-1-yl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)benzonitrile is a molecule of interest in medicinal chemistry and drug discovery. A fundamental physicochemical property that governs the developability of any compound is its solubility in various solvent systems. Solubility data is critical during pre-formulation, formulation development, and for ensuring reliable results in biological assays.[1][2] While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this guide provides detailed experimental protocols for its determination.

This document outlines the established methodologies for measuring both thermodynamic and kinetic solubility, enabling researchers to generate crucial data for their specific applications.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements are thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium point of a saturated solution, while kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often generated from a high-concentration stock solution in a solvent like DMSO.[3][4][5][6]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period to reach a saturated state.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an excess amount of solid this compound into a suitable container (e.g., a glass vial or flask). The excess solid ensures that saturation is achieved.

-

Add a precise volume of the desired organic solvent to the container.

-

-

Equilibration:

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a mechanical shaker or orbital agitator for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[9] The temperature should be carefully controlled, often at ambient temperature (25 °C) or physiological temperature (37 °C).[8]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., a 0.22 µm PTFE syringe filter). This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in units such as mg/mL, µg/mL, or mol/L.

-

Kinetic Solubility: High-Throughput Screening (HTS) Methods

Kinetic solubility is often measured in early drug discovery due to its speed and suitability for automation.[2][10] These methods are useful for identifying compounds that might have issues with precipitation in aqueous buffers used for biological screening. A common HTS technique is laser nephelometry.

Methodology Overview (Laser Nephelometry):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Addition to Buffer/Solvent: Add small aliquots of the DMSO stock solution to the organic solvent or aqueous buffer in a microtiter plate.

-

Precipitation Detection: The point at which the compound's solubility limit is exceeded, leading to the formation of a precipitate, is detected by measuring light scattering using a laser nephelometer.[11]

-

Solubility Calculation: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Data Presentation

Quantitative solubility data should be organized systematically to allow for easy comparison across different solvents and conditions. The following table provides a template for recording experimentally determined solubility values for this compound.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC-UV |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. who.int [who.int]

- 9. bioassaysys.com [bioassaysys.com]

- 10. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

4-(4-Methylpiperazin-1-yl)benzonitrile: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, chemical properties, and versatile applications of 4-(4-Methylpiperazin-1-yl)benzonitrile as a pivotal building block in modern medicinal chemistry. This document provides a comprehensive overview of its role in the synthesis of targeted therapeutics, particularly kinase inhibitors, and offers detailed experimental protocols and data for its practical application in research and development.

Core Properties of this compound

This compound is a bifunctional organic molecule featuring a benzonitrile moiety and an N-methylpiperazine ring. This unique combination of a reactive nitrile group and a pharmacologically relevant piperazine scaffold makes it a highly valuable intermediate in the synthesis of complex drug molecules.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.[1]

| Property | Value |

| CAS Number | 34334-28-6 |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C#N |

| Topological Polar Surface Area | 30.3 Ų |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic strategies, primarily involving the formation of the aryl-nitrogen bond between the benzonitrile and N-methylpiperazine moieties. The most common and industrially scalable methods are Nucleophilic Aromatic Substitution (SNA) and Palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Workflow Overview

Caption: Key synthetic routes to this compound.

Experimental Protocols

1. Nucleophilic Aromatic Substitution (SNAr) from 4-Fluorobenzonitrile

This method is often preferred due to the high reactivity of fluorine as a leaving group in SNAr reactions.

-

Materials:

-

4-Fluorobenzonitrile

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

-

-

Procedure:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

2. Palladium-Catalyzed Buchwald-Hartwig Amination from 4-Bromobenzonitrile

This cross-coupling reaction is a powerful method for the formation of C-N bonds and is applicable to a wide range of aryl halides.

-

Materials:

-

4-Bromobenzonitrile

-

1-Methylpiperazine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOtBu) or other suitable base

-

Toluene or other anhydrous, deoxygenated solvent

-

-

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon), combine 4-bromobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene, followed by 1-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired product.

-

Reactivity and Role as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitrile and the N-methylpiperazine.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, making it a valuable precursor in multi-step syntheses.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-(4-methylpiperazin-1-yl)benzoic acid.

-

Reduction to Amine: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine, yielding [4-(4-methylpiperazin-1-yl)phenyl]methanamine.

-

Conversion to Tetrazole: Reaction with sodium azide (NaN₃) and an acid can transform the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Applications in Medicinal Chemistry

This compound and its derivatives are crucial intermediates in the synthesis of numerous clinically important drugs, particularly tyrosine kinase inhibitors (TKIs). The 4-(4-methylpiperazin-1-yl)phenyl moiety is a common "headgroup" in many TKIs, responsible for key interactions with the kinase active site.

Case Study: Imatinib (Gleevec)

While the direct precursor to Imatinib is often the corresponding benzoic acid or a derivative thereof, the synthesis of this key intermediate frequently starts from a benzonitrile precursor. The nitrile is hydrolyzed to the carboxylic acid, which is then activated and coupled with the appropriate amine fragment.

Workflow for the Synthesis of a Key Imatinib Intermediate

Caption: Synthetic pathway to a key intermediate of Imatinib.[2][3][4][5]

Targeted Signaling Pathway: BCR-ABL in Chronic Myeloid Leukemia (CML)

Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active fusion protein that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).

Caption: Inhibition of the BCR-ABL signaling pathway by Imatinib.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and biological activity of compounds derived from this compound and its analogues.

| Compound/Reaction | Parameter | Value | Reference |

| Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid | Yield | High | [2][3][4] |

| Imatinib | BCR-ABL IC₅₀ | ~250 nM | |

| Gefitinib | EGFR IC₅₀ | 2-37 nM | [6][7] |

| Torin1 (mTOR inhibitor) | mTOR IC₅₀ | 2 nM (mTORC1), 10 nM (mTORC2) | [8][9] |

Conclusion

This compound is a cornerstone synthetic building block in contemporary drug discovery. Its straightforward synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of complex and potent therapeutic agents. The prevalence of the 4-(4-methylpiperazin-1-yl)phenyl motif in a multitude of kinase inhibitors underscores its significance in targeting critical signaling pathways implicated in cancer and other diseases. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively utilize this valuable compound in their drug development endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride | Semantic Scholar [semanticscholar.org]

- 5. Page loading... [wap.guidechem.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-(4-Methylpiperazin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 4-(4-Methylpiperazin-1-yl)benzonitrile, a versatile building block in medicinal chemistry. The document elucidates the electronic influence of the 4-(4-methylpiperazin-1-yl) substituent on the nitrile functionality and explores its implications for key chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. Detailed experimental protocols for the synthesis of the title compound and its subsequent reactions are provided, alongside a summary of relevant quantitative and spectroscopic data to support synthetic and analytical efforts.

Introduction

This compound is a substituted aromatic nitrile that has garnered significant interest in drug discovery and development. Its structure incorporates a benzonitrile moiety, a common pharmacophore and synthetic intermediate, functionalized with a 4-methylpiperazine group. This substituent profoundly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the nitrile group. Understanding this interplay is crucial for the strategic design and synthesis of novel pharmaceutical agents. This guide will delve into the chemical behavior of the nitrile group in this specific molecular context, providing a theoretical framework and practical methodologies for its transformation.

Electronic Effects of the 4-(4-Methylpiperazin-1-yl) Substituent

The 4-(4-methylpiperazin-1-yl) group acts as a potent electron-donating group (EDG) through a combination of a +I (inductive) effect from the alkyl groups and, more significantly, a +M (mesomeric or resonance) effect. The lone pair of electrons on the nitrogen atom attached to the benzene ring can be delocalized into the aromatic π-system.

This electron donation has two primary consequences for the reactivity of the nitrile group:

-

Decreased Electrophilicity of the Nitrile Carbon: The increased electron density on the aromatic ring is partially relayed to the nitrile group, reducing the partial positive charge on the nitrile carbon. This makes the nitrile group less susceptible to nucleophilic attack compared to unsubstituted benzonitrile or benzonitriles bearing electron-withdrawing groups.

-

Activation of the Aromatic Ring: The substituent strongly activates the aromatic ring towards electrophilic aromatic substitution at the ortho positions relative to the piperazine group.

These electronic effects are the cornerstone for predicting and controlling the chemical transformations of this compound.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide, typically 4-fluorobenzonitrile, with 1-methylpiperazine. The fluorine atom is a good leaving group in SNAr reactions when the ring is activated by an electron-withdrawing group (in this case, the nitrile itself).

Synthesis of the target compound via SNAr.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-Fluorobenzonitrile

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.

-

Reactivity of the Nitrile Group

The electron-donating nature of the 4-(4-methylpiperazin-1-yl) substituent deactivates the nitrile group towards nucleophilic attack. Therefore, more forcing reaction conditions are generally required for its transformation compared to benzonitrile.

Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid proceeds in two stages: first to a benzamide intermediate and then to the benzoic acid. This transformation typically requires strong acidic or basic conditions and elevated temperatures.

Hydrolysis of the nitrile group.

-

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Water

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in water, slowly add concentrated sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(4-Methylpiperazin-1-yl)benzoic acid.

-

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The electron-donating substituent makes this reduction more challenging than for electron-deficient benzonitriles.

Reduction of the nitrile group.

-

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or Rochelle's salt solution

-

Diethyl ether

-

-

Procedure:

-

To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

-

Cycloaddition Reactions

While the electron-rich nature of the π-system in this compound generally makes the nitrile group a less reactive dienophile or dipolarophile in standard cycloaddition reactions, it can participate in certain transformations. For instance, in inverse-electron-demand Diels-Alder reactions, an electron-rich dienophile is preferred. However, the participation of nitriles as dienophiles is generally rare. More commonly, nitriles can undergo 1,3-dipolar cycloadditions with dipoles such as azides to form tetrazoles, although this often requires harsh conditions or metal catalysis for electron-rich nitriles.

Data Presentation

Physicochemical and Spectroscopic Data

| Property | Data for this compound | Data for 4-(4-Methylpiperazin-1-yl)benzoic acid | Data for [4-(4-Methylpiperazin-1-yl)phenyl]methanamine |

| Molecular Formula | C₁₂H₁₅N₃ | C₁₂H₁₆N₂O₂ | C₁₂H₁₉N₃ |

| Molecular Weight | 201.27 g/mol | 220.27 g/mol | 205.31 g/mol |

| Appearance | White to off-white solid | White solid | Oil or low-melting solid |

| ¹³C NMR (δ, ppm) | ~118-120 (CN) | ~170-175 (COOH) | ~45-50 (CH₂NH₂) |

| IR (ν, cm⁻¹) | ~2220-2230 (C≡N stretch) | ~1680-1700 (C=O stretch), ~2500-3300 (O-H stretch) | ~3300-3400 (N-H stretch) |

Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.

Reactivity and Yield Summary

| Reaction | Reagents and Conditions | Product | Expected Yield | Notes |

| Synthesis | 4-Fluorobenzonitrile, 1-methylpiperazine, K₂CO₃, DMSO, 120°C | This compound | Good to High | A standard SNAr protocol. |

| Hydrolysis | H₂SO₄ (aq), reflux | 4-(4-Methylpiperazin-1-yl)benzoic acid | Moderate to Good | Requires strong acid and prolonged heating due to the electron-donating substituent. |

| Reduction | 1. LiAlH₄, THF, reflux; 2. H₂O workup | [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | Moderate to Good | Requires a strong reducing agent and forcing conditions. |

| Cycloaddition | NaN₃, ZnBr₂ (Lewis acid catalyst), heat | 5-(4-(4-Methylpiperazin-1-yl)phenyl)-1H-tetrazole | Variable | Often requires catalysis to overcome the deactivating effect of the electron-donating group. |

Conclusion

The nitrile group in this compound exhibits reactivity that is significantly modulated by the strong electron-donating character of the 4-(4-methylpiperazin-1-yl) substituent. While this deactivates the nitrile towards nucleophilic attack, necessitating more robust conditions for hydrolysis and reduction, it also opens up possibilities for other transformations on the activated aromatic ring. The synthetic protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals to effectively utilize this versatile chemical scaffold in the synthesis of novel and complex molecules with potential therapeutic applications. Further exploration into metal-catalyzed transformations of the nitrile group in this electron-rich system could unveil new synthetic pathways.

The Methylpiperazine Group: A Linchpin in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methylpiperazine moiety is a cornerstone in contemporary medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic potential. This technical guide delves into the multifaceted role of the methylpiperazine group in conferring, modulating, and optimizing biological activity. Through a comprehensive review of its physicochemical properties, structure-activity relationships (SAR), and impact on pharmacology, this document serves as a critical resource for professionals engaged in drug design and development.

Physicochemical Properties and Pharmacokinetic Profile

The N-methylpiperazine group imparts a unique set of physicochemical characteristics to a molecule, often leading to a favorable pharmacokinetic profile. The tertiary amine nature of the N-methylated nitrogen and the presence of the second nitrogen atom in the piperazine ring contribute to its utility.

Solubility and Lipophilicity: The methyl group increases lipophilicity compared to an unsubstituted piperazine, which can enhance membrane permeability. However, the overall basicity of the piperazine ring ensures that the molecule can be protonated at physiological pH, maintaining a degree of aqueous solubility crucial for bioavailability. This balance is a key reason for its prevalence in drug design.[1][2]

Metabolic Stability: N-methylation can influence metabolic stability. While the methyl group itself can be a site for metabolism (N-demethylation), its presence can also shield other parts of the molecule from metabolic enzymes, potentially prolonging the drug's half-life.

Quantitative Impact on Physicochemical Properties:

| Parameter | Influence of N-methylation on Piperazine | Rationale |

| LogP (Lipophilicity) | Generally increases | Addition of a hydrophobic methyl group. |

| pKa (Basicity) | Slight decrease in basicity of the methylated nitrogen | The electron-donating effect of the methyl group slightly alters the basicity. |

| Aqueous Solubility | Variable; can maintain or slightly decrease solubility depending on the overall molecular structure. | Balances increased lipophilicity with the basic nature of the piperazine ring, which allows for salt formation and aqueous solubility.[2] |

Role in Biological Activity and Structure-Activity Relationships (SAR)

The methylpiperazine group is not merely a passive carrier for the pharmacophore; it actively participates in target binding and can significantly influence a compound's biological activity.

Anticancer Activity

Numerous kinase inhibitors and other anticancer agents incorporate the N-methylpiperazine moiety to improve solubility and target affinity.

A series of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreatic) cancer cell lines. The data below highlights the IC50 values for some of these compounds, demonstrating the potency conferred by the methylpiperazine-containing scaffold.

| Compound | A-549 IC50 (µM) | HCT-116 IC50 (µM) | MIAPaCa-2 IC50 (µM) |

| C-1 | 1.89 | 4.26 | 31.36 |

| C-2 | 2.56 | 6.87 | 35.43 |

| C-3 | 3.12 | 7.15 | 38.12 |

| Gefitinib (Standard) | 0.05 | 0.08 | 0.12 |

Data synthesized from a study on novel methyl piperazine derivatives as anticancer agents.

Monoamine Oxidase B (MAO-B) Inhibition

The methylpiperazine group has been instrumental in the design of dual-target inhibitors, such as those targeting both MAO-B and acetylcholinesterase (AChE) for the treatment of neurodegenerative diseases.

In a study of N-methylpiperazine chalcones, the introduction of the methyl group was found to significantly enhance AChE inhibitory activity while maintaining potent MAO-B inhibition.

| Compound | MAO-B IC50 (µM) | AChE IC50 (µM) | MAO-B Ki (µM) |

| 2k | 0.71 | 8.10 | 0.21 |

| 2n | 1.11 | 4.32 | 0.28 |

| PC-10 (des-methyl analog) | 0.65 | 28.0 | 0.63 |

| PC-11 (des-methyl analog) | 0.71 | 26.3 | 0.53 |

Comparative data highlighting the enhanced dual inhibitory activity of N-methylpiperazine chalcones.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of methylpiperazine-containing compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Materials:

-

96-well plates

-

Cells in culture

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3][4][5]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Kinase enzyme (e.g., EGFR, Akt)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

-

Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate to the wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves converting the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.[6][7][8]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is essential for understanding the mechanism of action of drugs. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many anticancer drugs containing the methylpiperazine group target components of the EGFR signaling pathway.

EGFR signaling cascade.

Experimental Workflow for Drug Screening

A generalized workflow for screening compounds for biological activity.

Drug screening workflow.

Conclusion

The methylpiperazine group is a privileged scaffold in drug discovery, offering a versatile tool to fine-tune the physicochemical and pharmacological properties of therapeutic agents. Its ability to enhance solubility, modulate lipophilicity, and actively participate in target binding underscores its importance. A thorough understanding of the structure-activity relationships and the biological implications of incorporating this moiety is paramount for the rational design of next-generation therapeutics. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to explore and harness the full potential of the methylpiperazine group in their drug development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bmglabtech.com [bmglabtech.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Imatinib from 4-(4-Methylpiperazin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction